2-[(E)-2-nitrovinyl]dibenzo[b,d]furan
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Overview
Description
2-[(E)-2-nitrovinyl]dibenzo[b,d]furan is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a nitrovinyl group attached to the dibenzofuran core Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of 2-[(E)-2-nitrovinyl]dibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the reaction of dibenzofuran with nitroethylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(E)-2-nitrovinyl]dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitrovinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-2-nitrovinyl]dibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[(E)-2-nitrovinyl]dibenzo[b,d]furan involves its interaction with specific molecular targets. The nitrovinyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-[(E)-2-nitrovinyl]dibenzo[b,d]furan can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without the nitrovinyl group.
2-nitrodibenzofuran: A similar compound with a nitro group directly attached to the dibenzofuran core.
2-vinyldibenzofuran: A compound with a vinyl group attached to the dibenzofuran core.
Biological Activity
2-[(E)-2-nitrovinyl]dibenzo[b,d]furan is a compound with notable potential in medicinal chemistry, particularly for its biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a dibenzo[b,d]furan core with a nitrovinyl substituent, which is crucial for its biological interactions. The nitro group can participate in various chemical reactions, influencing the compound's reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study highlighted the compound's effectiveness against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, noting a substantial reduction in colony-forming units (CFUs) during time-kill assays .
Table 1: Antimicrobial Activity of this compound Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
P. aeruginosa | 64 µg/mL |
S. aureus | 16 µg/mL |
Anticancer Activity
The dibenzo[b,d]furan nucleus has been linked to anticancer properties, with studies showing that compounds containing this structure can inhibit cancer cell proliferation. For instance, derivatives have been tested against various human cancer cell lines, demonstrating selective cytotoxicity .
Case Study: Anticancer Efficacy
In one study, a derivative of this compound exhibited up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 against human cancer cells .
The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS) upon interaction with biological molecules. This leads to oxidative stress, which can enhance the efficacy of conventional antibiotics and potentially induce apoptosis in cancer cells .
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
ROS Generation | Induces oxidative stress leading to cell death |
Antibiotic Synergy | Enhances activity of antibiotics like amoxicillin |
Quorum Sensing Inhibition | Disrupts bacterial communication pathways |
Toxicological Studies
While the compound shows promising biological activities, it is essential to consider its toxicological profile. Studies have indicated that high doses can lead to oxidative damage in liver and kidney tissues in animal models, suggesting a need for careful dosage regulation in therapeutic applications .
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]dibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)18-14/h1-9H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFLFPOBKFSMA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.